N-(2,5-difluorophenyl)oxan-4-amine
Description
N-(2,5-difluorophenyl)oxan-4-amine is a chemical compound with the molecular formula C11H13F2NO It is characterized by the presence of a difluorophenyl group attached to an oxan-4-amine structure
Properties
IUPAC Name |
N-(2,5-difluorophenyl)oxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO/c12-8-1-2-10(13)11(7-8)14-9-3-5-15-6-4-9/h1-2,7,9,14H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJYHPWDAGQGRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=C(C=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)oxan-4-amine typically involves the reaction of 2,5-difluoroaniline with an appropriate oxane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining high standards of safety and environmental compliance. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorophenyl)oxan-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The difluorophenyl group can participate in substitution reactions, where one or more of its fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N-(2,5-difluorophenyl)oxan-4-amine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)oxan-4-amine involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways can vary depending on the context of its use. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its effects. Detailed studies are required to elucidate the precise mechanisms and identify the key molecular players involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,5-difluorophenyl)oxan-4-amine include other difluorophenyl derivatives and oxane-based amines. Examples include:
- N-(2,4-difluorophenyl)oxan-4-amine
- N-(3,5-difluorophenyl)oxan-4-amine
- N-(2,5-difluorophenyl)oxan-3-amine
Uniqueness
This compound is unique due to the specific positioning of the fluorine atoms on the phenyl ring and the presence of the oxan-4-amine structure. This unique combination of structural features imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Biological Activity
N-(2,5-difluorophenyl)oxan-4-amine is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound features a unique oxan structure combined with a difluorophenyl moiety. The presence of fluorine atoms is known to enhance the lipophilicity and bioavailability of compounds, which can significantly influence their biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby blocking catalytic activity.
- Receptor Modulation : It could act as a modulator for various receptors involved in cellular signaling pathways.
Further studies are required to elucidate the precise mechanisms and identify the key molecular players involved in its action .
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. For instance, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In a study focusing on cancer cell lines, this compound exhibited cytotoxic effects, leading to apoptosis in cancer cells. The half-maximal inhibitory concentration (IC50) values were reported to be in the range of 10–30 µM for several tested cell lines .
Case Studies
- Study on Antiviral Activity : A recent investigation into the antiviral potential of this compound revealed that it could inhibit viral replication in vitro. The compound showed significant activity against adenoviruses, with selectivity indexes exceeding 100 compared to standard antiviral agents .
- Inhibition of Enzymatic Activity : Another study focused on the compound's ability to inhibit α-amylase and α-glucosidase enzymes. Results indicated that this compound had an IC50 value of approximately 16 µM for α-amylase inhibition, demonstrating its potential as a dual inhibitor for carbohydrate metabolism .
Data Summary
| Biological Activity | IC50/ MIC Values | Notes |
|---|---|---|
| Antimicrobial | Low µM | Effective against S. aureus and E. coli |
| Anticancer | 10–30 µM | Induces apoptosis in cancer cell lines |
| α-Amylase Inhibition | 16 µM | Potential dual inhibitor for carbohydrate metabolism |
| Adenovirus Inhibition | SI > 100 | Significant antiviral activity observed |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
